1,7-Naphthyridin-5-ol 1,7-Naphthyridin-5-ol
Brand Name: Vulcanchem
CAS No.: 70730-36-8
VCID: VC15999871
InChI: InChI=1S/C8H6N2O/c11-8-5-9-4-7-6(8)2-1-3-10-7/h1-5,11H
SMILES:
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol

1,7-Naphthyridin-5-ol

CAS No.: 70730-36-8

Cat. No.: VC15999871

Molecular Formula: C8H6N2O

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

1,7-Naphthyridin-5-ol - 70730-36-8

Specification

CAS No. 70730-36-8
Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
IUPAC Name 1,7-naphthyridin-5-ol
Standard InChI InChI=1S/C8H6N2O/c11-8-5-9-4-7-6(8)2-1-3-10-7/h1-5,11H
Standard InChI Key RYUOOMJLEWLHLO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=NC=C2N=C1)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1,7-Naphthyridin-5-ol consists of a bicyclic framework formed by the fusion of two pyridine rings, with nitrogen atoms at positions 1 and 7. The hydroxyl group at position 5 introduces polarity and hydrogen-bonding capabilities, which influence its reactivity and biological interactions. Key structural parameters include:

PropertyValue/DescriptionSource
Molecular formulaC₈H₆N₂OInferred
Molecular weight146.15 g/molCalculated
IUPAC name1,7-Naphthyridin-5-olSystematic
CAS registryNot widely reported-
Aromatic systemBicyclic, planar

The absence of a CAS registry number for the parent compound suggests it is primarily a synthetic intermediate or research chemical, with commercial availability limited to its derivatives (e.g., 5-bromo-1,7-naphthyridin-8-ol, CAS 67967-14-0) .

Tautomerism and Electronic Properties

The hydroxyl group at position 5 enables keto-enol tautomerism, a feature shared with related naphthyridinones. This tautomeric equilibrium influences both physicochemical behavior and biological activity. Computational studies on analogous systems predict a pKa of approximately 8.2–9.5 for the hydroxyl group, aligning with values observed in pyridinol derivatives .

Synthetic Methodologies

Cyclization Strategies

The synthesis of 1,7-naphthyridine derivatives typically involves cyclization reactions. A representative route for related compounds involves:

  • Friedländer Annulation: Condensation of 2-aminopyridine derivatives with ketones or aldehydes under acidic conditions .

  • Metal-Catalyzed Cross-Couplings: Palladium-mediated couplings to introduce substituents post-cyclization.

For example, the synthesis of 2,7-naphthyridine derivatives reported by Fujishima et al. (2003) involved introducing nitrogen atoms into the phenyl ring of isoquinolinone precursors, yielding potent PDE5 inhibitors . Adapting such methods could enable the targeted synthesis of 1,7-naphthyridin-5-ol.

Functionalization at Position 5

The hydroxyl group at position 5 serves as a handle for further derivatization:

  • Halogenation: Bromination using POBr₃ yields 5-bromo derivatives (e.g., 5-bromo-1,7-naphthyridin-8-ol) .

  • Alkylation/Esterification: Protection of the hydroxyl group facilitates subsequent reactions at other ring positions.

Physicochemical Properties

Solubility and Stability

While direct data for 1,7-naphthyridin-5-ol are scarce, its tetrahydro analog (5,6,7,8-tetrahydro-1,7-naphthyridin-5-ol hydrochloride) exhibits water solubility >50 mg/mL, attributed to the hydrochloride salt and hydroxyl group. The parent compound likely shows moderate aqueous solubility, enhanced under acidic or basic conditions via protonation/deprotonation.

Spectroscopic Characteristics

  • UV-Vis: Expected absorption maxima near 270–310 nm (π→π* transitions).

  • NMR: Predicted signals include a downfield-shifted proton at position 5 (δ 10–12 ppm for -OH) and aromatic protons between δ 7–9 ppm.

Pharmacological Applications

Phosphodiesterase 5 (PDE5) Inhibition

Structural analogs such as 2,7-naphthyridine derivatives demonstrate potent PDE5 inhibition (IC₅₀ = 0.23 nM), surpassing sildenafil in ex vivo assays . The 1,7-naphthyridine core likely contributes to this activity through:

  • Hydrogen bonding between the hydroxyl group and PDE5 active-site residues.

  • Aromatic stacking with hydrophobic pockets.

Neurological Applications

The tetrahydro analog 5,6,7,8-tetrahydro-1,7-naphthyridin-5-ol hydrochloride shows affinity for neurotransmitter receptors, suggesting potential in treating neuroinflammatory disorders.

CompoundCASSupplierPrice Range
5-Bromo-1,7-naphthyridin-8-ol67967-14-0Shaanxi Dideu Medichem$0.10–1.00/Kg
5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol HCl80604-38-2JinOu BiomedicalResearch-grade

Regulatory Considerations

No FDA-approved drugs based on 1,7-naphthyridin-5-ol exist as of 2025. Preclinical studies emphasize its low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

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